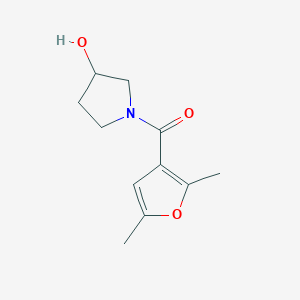
1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol
Overview
Description
1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol is a fascinating chemical compound utilized in various scientific research fields. Its unique properties make it an ideal candidate for drug discovery, catalysis, and material synthesis, opening new avenues for innovative advancements.
Preparation Methods
The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol typically involves several steps, including the formation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild and functional group-tolerant reaction conditions . The reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the furan ring or pyrrolidine moiety are replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: The compound’s properties make it suitable for use in catalysis and material science, contributing to the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which may affect its reactivity and applications.
2,5-Dimethylfuran-3-carboxylic acid: Lacking the pyrrolidine moiety, this compound has different chemical properties and uses.
Pyrrolidin-3-ol: Without the furan ring, this compound has distinct reactivity and applications.
The uniqueness of this compound lies in its combined furan and pyrrolidine structures, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-10(8(2)15-7)11(14)12-4-3-9(13)6-12/h5,9,13H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPWUZRSOLTWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















